molecular formula C25H16Cl2N2S B15055696 2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile

2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile

Cat. No.: B15055696
M. Wt: 447.4 g/mol
InChI Key: PKXJLHGVXHKPKA-UHFFFAOYSA-N
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Description

2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile is a nicotinonitrile derivative featuring a benzylthio group at the 2-position, a 2-chlorophenyl substituent at the 4-position, and a 4-chlorophenyl group at the 6-position. Crystallographic analysis tools like SHELX () may be employed to resolve its 3D conformation, aiding in structure-activity relationship studies .

Properties

Molecular Formula

C25H16Cl2N2S

Molecular Weight

447.4 g/mol

IUPAC Name

2-benzylsulfanyl-4-(2-chlorophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C25H16Cl2N2S/c26-19-12-10-18(11-13-19)24-14-21(20-8-4-5-9-23(20)27)22(15-28)25(29-24)30-16-17-6-2-1-3-7-17/h1-14H,16H2

InChI Key

PKXJLHGVXHKPKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with thiophenol to form 2-(benzylthio)benzyl chloride. This intermediate is then reacted with 2-chlorobenzaldehyde and 4-chlorobenzaldehyde in the presence of a base to form the desired nicotinonitrile compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons with similar nicotinonitrile derivatives include:

Compound Name CAS Molecular Formula Molar Mass Substituents (Positions 2, 4, 6) Notable Properties
Target Compound Not Available C25H17Cl2N2S ~454.4 Benzylthio, 2-chlorophenyl, 4-chlorophenyl High aromaticity; electron-withdrawing
2-((2-Chlorobenzyl)thio)-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile 337925-06-1 C27H22ClN3OS 472.0 (2-Chlorobenzyl)thio, 4-methoxyphenyl, p-tolyl Methoxy (electron-donating); hydrophobic
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile 51564-48-8 C8H7ClN2S 198.67 Chloro, methyl, methylthio Low molar mass; aliphatic substituents
  • The benzylthio group in the target compound introduces steric bulk and lipophilicity, contrasting with the smaller methylthio group in ’s derivative, which may improve solubility but reduce target specificity .

Physical and Chemical Properties

  • Molecular Weight and Solubility : The target compound’s higher molar mass (~454.4 vs. 198.67 in ) correlates with reduced solubility in polar solvents, a trend mitigated in ’s derivative by the methoxy group’s polarity .
  • Thermal Stability : The absence of methoxy or methyl groups in the target compound may reduce thermal sensitivity compared to ’s analog, which requires strict temperature control .

Biological Activity

2-(Benzylthio)-4-(2-chlorophenyl)-6-(4-chlorophenyl)nicotinonitrile, identified by its chemical structure C25H16Cl2N2SC_{25}H_{16}Cl_2N_2S and CID 3129414, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological activities, supported by relevant case studies and research findings.

The compound features a complex structure that includes:

  • Benzylthio group : Contributes to its lipophilicity and potential interaction with biological membranes.
  • Chlorophenyl substituents : May enhance biological activity through electronic effects and steric hindrance.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In a study evaluating various analogs, compounds with similar structures showed promising activity against Escherichia coli and Mycobacterium tuberculosis. Specifically, the presence of the benzothiazole moiety in related compounds demonstrated significant antimicrobial effects at concentrations of 12.5 to 25 µg/ml compared to standard antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of this compound has been evaluated against a panel of 60 human tumor cell lines. However, results indicated that none of the tested compounds exhibited significant antitumor activity at a concentration of 1.00 µM. Despite this, some derivatives showed selective activity towards specific cancer cell lines, suggesting that structural modifications could enhance efficacy .

Study on Antimicrobial Efficacy

A systematic study involved synthesizing various benzothiazole derivatives and testing their antimicrobial properties. The results indicated that certain compounds derived from similar scaffolds exhibited effective inhibition against E. coli and Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents based on the core structure of this compound .

Anticancer Screening

In another study focusing on anticancer properties, selected analogs were screened for their ability to inhibit tumor cell growth. Although most did not show significant activity, some structural variants demonstrated moderate effects against specific cancer types, warranting further investigation into their mechanisms of action and potential for drug development .

Research Findings Summary Table

Activity Type Tested Compound Target Organism/Cell Line Result
AntimicrobialBenzothiazole DerivativeE. coliEffective inhibition at 12.5-25 µg/ml
AntimicrobialBenzothiazole DerivativeMycobacterium tuberculosisModerate activity observed
AnticancerVarious Analogues60 Human Tumor Cell LinesNo significant activity at 1 µM

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclocondensationMethanol, reflux, 24h65–78
CrystallizationSlow evaporation (RT, 5d)N/A

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Answer:
Critical techniques include:

  • 1H/13C NMR : Assign aromatic protons (δ 7.35–8.42 ppm) and nitrile carbons (δ 116–120 ppm). Overlapping signals in crowded regions (e.g., δ 7.45–8.20 ppm) require 2D NMR (COSY, HSQC) for resolution .
  • X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 55–75°) and hydrogen-bonding networks (N–H⋯N, C–H⋯N) .

Q. Table 2: Key NMR Assignments (DMSO-d6)

Proton/Carbonδ (ppm)Assignment
Aromatic H7.35–8.42Multiple phenyl/chlorophenyl groups
Nitrile C116.9C≡N stretching

Advanced: How do substituents (e.g., chlorophenyl, benzylthio) influence molecular conformation and crystallographic packing?

Answer:
Substituents dictate steric and electronic interactions:

  • Dihedral angles : Chlorophenyl groups at positions 4 and 6 create torsional strain (e.g., 59.56° between pyridyl and phenyl rings), reducing planarity and altering π-π stacking .
  • Packing effects : Bulky benzylthio groups at position 2 disrupt close-packing, while hydrogen bonds (N–H⋯N) stabilize 3D networks .

Q. Table 3: Structural Parameters from X-ray Data

Interaction TypeDistance (Å)/Angle (°)Impact
N–H⋯N2.89 Å, 158°Stabilizes crystal lattice
Dihedral angle (naphthyl/pyridyl)55.04°Reduces conjugation

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data for structurally similar compounds?

Answer:

  • Data triangulation : Cross-validate NMR/X-ray results with computational methods (DFT for optimized geometries) .
  • Crystallographic refinement : Use high-resolution datasets (R factor < 0.05) and constrained hydrogen placement (riding model) to minimize bias .
  • Case study : Discrepancies in nitrile carbon shifts (δ 116–120 vs. 110–115 ppm) may arise from solvent polarity or crystal packing effects .

Advanced: What strategies are effective for designing analogs to study structure-activity relationships (SAR) in medicinal chemistry?

Answer:

  • Substituent variation : Replace chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .
  • Scaffold modification : Introduce fused rings (e.g., naphthyl) to enhance rigidity and binding affinity .
  • In silico screening : Use docking simulations to predict interactions with biological targets (e.g., kinase enzymes) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Storage : Keep in airtight containers at 0–6°C to prevent degradation .
  • Handling : Use PPE (gloves, goggles) and avoid ignition sources (sparks, open flames) due to thermal instability .
  • Waste disposal : Neutralize with alkaline solutions before incineration .

Advanced: How do intermolecular hydrogen bonds affect the compound’s stability and solubility?

Answer:

  • Stability : N–H⋯N bonds (2.89 Å) create rigid frameworks, reducing susceptibility to thermal decomposition .
  • Solubility : Strong hydrogen-bonding networks decrease solubility in non-polar solvents (e.g., hexane) but enhance it in DMSO or DMF .

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